[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine
Description
Properties
IUPAC Name |
[4-(oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)11-7-9(8-17)1-2-12(11)19-10-3-5-18-6-4-10/h1-2,7,10H,3-6,8,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZYLWJIWNLNKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)CN)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the Methanamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. Strong oxidants convert the amine to nitro intermediates, while selective oxidation yields imines or nitriles.
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ (acidic conditions) | [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]nitromethane | 62 | |
| NaOCl/H₂O₂ (catalytic TEMPO) | N-Hydroxy intermediate | 45 |
Reduction Reactions
Reduction primarily targets imine intermediates formed during condensation reactions, restoring the primary amine group.
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| H₂/Pd-C | Reduced imine to amine | 88 | |
| NaBH₄/MeOH | Stabilized amine-borane complex | 72 |
Substitution Reactions
The oxan-4-yloxy group participates in acid-catalyzed hydrolysis, while the trifluoromethyl group influences aromatic substitution patterns.
Hydrolysis of Oxan-4-yloxy Group
| Acid Catalyst | Product | Conditions | Yield (%) |
|---|---|---|---|
| HCl (conc.)/H₂O | 4-Hydroxy-3-(trifluoromethyl)phenylmethanamine | Reflux, 6h | 78 |
| H₂SO₄ (dilute) | Partial cleavage with byproducts | 80°C, 4h | 65 |
Aromatic Electrophilic Substitution
| Reagent | Position Substituted | Major Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to -CF₃ (limited due to -CF₃ deactivation) | Nitro derivative | 22 |
| Br₂/FeBr₃ | Ortho to -O-(oxan-4-yl) | Brominated analog | 35 |
Acylation and Alkylation
The primary amine reacts with acyl chlorides and alkyl halides to form amides or secondary amines.
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acylation | Acetyl chloride/pyridine | N-Acetyl derivative | 85 |
| Alkylation | Methyl iodide/K₂CO₃ | N-Methylated analog | 70 |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling requires pre-functionalization (e.g., bromination) of the aryl ring.
| Coupling Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivative | 60 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated product | 55 |
Schiff Base Formation
Condensation with aldehydes or ketones produces stable imines, useful in coordination chemistry.
| Carbonyl Compound | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzaldehyde | EtOH, RT, 12h | N-Benzylidene derivative | 90 |
| Cyclohexanone | Toluene, reflux | Cyclohexylimine | 68 |
Salt Formation
Protonation with acids generates water-soluble salts for pharmacological applications.
| Acid | Salt Formed | Application | Reference |
|---|---|---|---|
| HCl (gaseous) | Hydrochloride salt | Drug formulation | |
| Citric acid | Citrate salt | Improved bioavailability |
Key Mechanistic Insights:
- Steric Effects : The oxan-4-yloxy group hinders electrophilic substitution at the 4-position of the phenyl ring .
- Electronic Effects : The -CF₃ group strongly deactivates the ring, directing substituents to the 2- and 6-positions.
- Amine Reactivity : The primary amine participates in >90% of documented reactions, underscoring its synthetic versatility .
Comparative Reactivity with Analogues
| Compound Modification | Reactivity Trend | Example |
|---|---|---|
| Replacement of -CF₃ with -CH₃ | Faster electrophilic substitution | 20% higher nitration yield |
| Oxan-4-yloxy → Methoxy | Similar hydrolysis kinetics | ΔG‡ ≈ 85 kJ/mol for both |
Scientific Research Applications
Chemistry
In chemistry, [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug discovery .
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
[4-(3-Chlorophenyl)oxan-4-yl]methanamine
- Structure : A phenyl ring substituted with a chlorine atom at the 3-position and an oxan-4-yl group (tetrahydropyran) directly attached at the 4-position.
- Key Differences : Lacks the ether linkage (oxan-4-yl vs. oxan-4-yloxy) and trifluoromethyl group.
- Properties: Molecular weight = 237.72 g/mol (C₁₂H₁₆ClNO).
- Applications : Used as a pharmaceutical intermediate; synthesis involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
(4-Fluorophenyl)(oxan-4-yl)methanamine
- Structure : A phenyl ring with a fluorine atom at the 4-position and an oxan-4-yl group attached via a single bond.
- Key Differences : Fluorine substituent (electron-withdrawing but less than CF₃) and absence of ether oxygen.
- Properties: Molecular weight = 209.26 g/mol (C₁₂H₁₆FNO). The direct oxan attachment may reduce polarity compared to ether-linked analogs.
- Synthesis : Likely involves reductive amination or nucleophilic substitution .
[3-[4-(Trifluoromethyl)phenyl]oxetan-3-yl]methanamine
- Structure : A trifluoromethylphenyl group attached to an oxetane (3-membered oxygen ring) at the 3-position.
- Properties: Molecular weight = 231.21 g/mol (C₁₁H₁₂F₃NO). The oxetane’s strain may enhance metabolic resistance.
- Applications : High-purity (97%) research chemical; used in medicinal chemistry for probing ring size effects .
[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine
- Structure : A phenyl ring with a methyl group at the 4-position and an oxolan-3-yloxy (tetrahydrofuran ether) group at the 2-position.
- Key Differences : Smaller oxolan (5-membered) ring and methyl substituent instead of CF₃.
- Properties: Molecular weight = 207.27 g/mol (C₁₂H₁₇NO₂). Methyl groups increase hydrophobicity but lack the electronic effects of CF₃.
- Synthesis: Likely involves Mitsunobu or nucleophilic aromatic substitution reactions .
Comparative Analysis Table
*Calculated based on structural formula (C₁₃H₁₆F₃NO₂).
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogs, such as palladium-catalyzed couplings () or nucleophilic substitutions. Yields vary significantly; for example, Schiff base formation in achieved 37%, while boronate ester synthesis in yielded 66% .
- Oxan-4-yloxy’s ether linkage may improve solubility compared to direct oxan attachment .
- Physical Properties : Smaller rings (e.g., oxetane) introduce strain but may enhance metabolic stability, while larger oxan rings balance rigidity and solubility .
Biological Activity
[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine, with the CAS number 202402-01-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is C13H16F3NO2. The presence of a trifluoromethyl group and an oxane moiety contributes to its unique chemical behavior and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxane ring and introduction of the trifluoromethyl group. The synthetic pathways have been optimized to enhance yield and purity.
Antimicrobial Properties
Recent studies indicate that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, certain derivatives have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported at approximately 62.5 µg/mL for E. coli .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain analogs possess cytotoxic effects on various cancer cell lines, with IC50 values in the low micromolar range. For example, one study reported an IC50 of 2.5 µM against HCT116 human colon carcinoma cells, suggesting substantial potential for further development as an anticancer agent .
Neuropharmacological Effects
There is emerging evidence that compounds with similar structures may exhibit neuropharmacological effects. Some derivatives have been tested for their antipsychotic activities, showing promising results in animal models compared to standard treatments like Risperidone .
Study 1: Antimicrobial Efficacy
A study focused on the antibacterial properties of the compound revealed that it effectively inhibited the growth of resistant strains of bacteria. The research highlighted its potential application in treating infections caused by multidrug-resistant organisms .
Study 2: Anticancer Properties
In another investigation, a series of synthesized derivatives were tested against various cancer cell lines. The most active compound demonstrated an IC50 of 1.9 µg/mL against MCF-7 breast cancer cells, outperforming standard chemotherapeutics .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 202402-01-5 |
| Molecular Formula | C13H16F3NO2 |
| Antimicrobial MIC (E. coli) | 62.5 µg/mL |
| Anticancer IC50 (HCT116) | 2.5 µM |
| Anticancer IC50 (MCF-7) | 1.9 µg/mL |
Q & A
Q. What are the recommended synthetic routes for [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine, and how do reaction conditions influence yield?
The synthesis of structurally analogous compounds often employs reductive amination or nucleophilic substitution. For example, describes a method using (2-(trifluoromethyl)phenyl)methanamine as a precursor, achieving a 28% yield via coupling reactions under controlled conditions (chloroform solvent, 400 MHz NMR validation). Similarly, highlights reductive amination with NaBH3CN in methanol, yielding 31% of a related methanamine derivative. Key factors include:
Q. Which analytical techniques are critical for characterizing this compound?
Routine characterization involves:
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., 400 MHz in CDCl₃ or MeOD-d₄) to confirm substituent positions and amine functionality, as shown in and 4 .
- HPLC/MS : For purity assessment (>95% in ) and molecular weight verification.
- IR Spectroscopy : To detect NH₂ stretching (~3300 cm⁻¹) and trifluoromethyl groups (~1150 cm⁻¹).
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Refrigerate (2–8°C) under inert gas (N₂/Ar) to prevent oxidation or hydrolysis ( , 19 ).
- Handling : Use gloves, masks, and protective eyewear to avoid dermal/ocular exposure ( , 10 ).
- Waste Disposal : Segregate acidic/basic waste and consult certified disposal services to comply with environmental regulations ( ).
Advanced Research Questions
Q. What strategies optimize the structure-activity relationship (SAR) for this compound in kinase inhibition studies?
demonstrates that modifying the oxan-4-yloxy group and trifluoromethyl position enhances selectivity for G protein-coupled receptor kinases (GRKs). Key SAR insights:
- Electron-Withdrawing Groups : The -CF₃ group at the 3-position improves binding affinity to hydrophobic kinase pockets.
- Oxygen Linkers : Oxan-4-yloxy enhances solubility and reduces off-target effects compared to bulkier aryl ethers.
- Amine Functionalization : Primary amines (vs. secondary/tertiary) improve cellular permeability, as seen in for AMPK activators.
Q. How can computational modeling predict the interaction of this compound with biological targets like S1P1 receptors?
outlines a workflow for designing PET tracers targeting S1P1:
- Docking Studies : Use AutoDock or Schrödinger Suite to model interactions between the methanamine moiety and receptor binding pockets.
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors from -NH₂, hydrophobic regions from -CF₃).
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).
Q. How should researchers resolve contradictory data in biological assays (e.g., IC₅₀ variability across cell lines)?
- Assay Standardization : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and control inhibitors.
- Buffer Optimization : Adjust pH (7.4–7.6) and ionic strength to mimic physiological conditions.
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Q. What are the metabolic and toxicological profiles of this compound, and how can they be mitigated?
- Metabolism : Cytochrome P450 (CYP3A4/2D6) likely mediates oxidation of the oxan ring, as inferred from and 19 .
- Toxicity : Acute oral toxicity (LD₅₀ > 500 mg/kg in rodents) suggests moderate risk ( ). Mitigate via:
- Prodrug Design : Introduce ester or amide moieties to delay metabolism.
- Co-Administration : Use CYP inhibitors (e.g., ketoconazole) in preclinical studies to assess metabolite contributions.
Q. What methods are effective for synthesizing derivatives with improved pharmacokinetic properties?
- Fluorine Scanning : Replace -CF₃ with -OCF₃ or -SCF₃ to modulate logP and bioavailability ( , 19 ).
- Bioisosteres : Substitute oxan-4-yloxy with tetrahydrofuran or morpholine rings to enhance solubility ( ).
- Peptide Conjugation : Attach cell-penetrating peptides (e.g., TAT) via carbamate linkers, as in for oxadiazole derivatives.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
